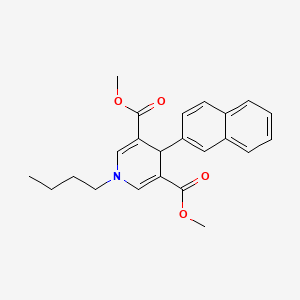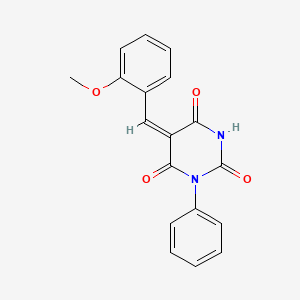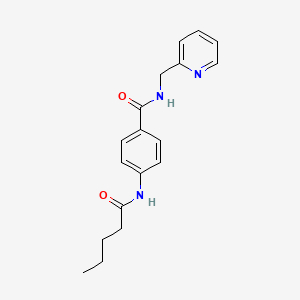
2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known to possess a unique chemical structure that makes it a promising candidate for drug development, as well as other scientific research applications.
Mécanisme D'action
The mechanism of action of 2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone involves its ability to inhibit certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the protein tyrosine kinase, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone include its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential as a potent anticancer agent. Additionally, its unique chemical structure may allow for the development of more targeted and effective drugs. However, limitations may include the difficulty in synthesizing this compound and the need for further research to fully understand its mechanisms of action.
Orientations Futures
For research on 2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone may include further studies on its potential as an anticancer agent, as well as its neuroprotective effects. Additionally, research may focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, further studies may be conducted to fully understand the mechanisms of action of this compound and its potential applications in other scientific research fields.
Applications De Recherche Scientifique
2-anilino-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have potential applications in various scientific research fields. In particular, this compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-anilino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-16-10-12(17-7-4-8-23-17)9-15-14(16)11-19-18(21-15)20-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVDNMHYUWXTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylamino)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)


![3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4675721.png)

acetyl]amino}benzoate](/img/structure/B4675735.png)
![2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4675750.png)
![4-(diethylamino)benzaldehyde {5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4675758.png)